Diethyl 8-bromooctylphosphonate

PROTAC linker design ternary complex geometry alkyl chain spacing

Diethyl 8-bromooctylphosphonate (CAS: 124939-70-4) is an alkylphosphonate derivative featuring a reactive terminal bromide and a diethyl phosphonate group connected via an eight-carbon (C8) alkyl chain spacer. The compound has molecular formula C12H26BrO3P and molecular weight 329.21 g/mol.

Molecular Formula C12H26BrO3P
Molecular Weight 329.21 g/mol
Cat. No. B607111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 8-bromooctylphosphonate
Synonymsdiethyl 8-bromooctylphosphonate
Molecular FormulaC12H26BrO3P
Molecular Weight329.21 g/mol
Structural Identifiers
InChIInChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3
InChIKeyLNGGCNSGPCMBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 8-bromooctylphosphonate Product Overview


Diethyl 8-bromooctylphosphonate (CAS: 124939-70-4) is an alkylphosphonate derivative featuring a reactive terminal bromide and a diethyl phosphonate group connected via an eight-carbon (C8) alkyl chain spacer . The compound has molecular formula C12H26BrO3P and molecular weight 329.21 g/mol . It belongs to the alkyl chain class of PROTAC (PROteolysis TArgeting Chimera) linkers and serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science, where its bromoalkyl handle enables nucleophilic substitution and its phosphonate ester provides stability and further derivatization potential .

1
Linker optimization studies: C8 alkyl chain enables systematic PROTAC SAR evaluation within the reported optimal linker span range.
2
Synthetic intermediate: Reactive terminal bromide supports nucleophilic substitution; phosphonate ester enables deprotection and conjugation workflows.
3
Surface functionalization: May support ordered self-assembled monolayer formation on metal oxide substrates under standard conditions.

Diethyl 8-bromooctylphosphonate: Chain Length and Linker Performance


The length and composition of PROTAC linkers critically govern ternary complex formation efficiency, target protein degradation potency, and overall pharmacokinetic properties [1]. Optimal PROTAC linker lengths have been reported to range from 12-carbon to over 20-carbon total span, with alkyl chain-based linkers representing one of the most commonly employed structural classes . Systematic variation in alkyl chain length directly impacts the spatial orientation between the E3 ligase ligand and the target protein ligand—insufficient length prevents productive ternary complex formation, while excessive length can introduce conformational entropy penalties that reduce degradation efficiency [2]. Consequently, diethyl 8-bromooctylphosphonate (C8) cannot be indiscriminately substituted with shorter-chain analogs such as the C7 (heptyl) variant, which reduces the inter-ligand distance by approximately one methylene unit (~1.26 Å), nor with longer-chain analogs such as the C10 (decyl) or C12 (dodecyl) variants without empirically re-optimizing degradation activity for the specific protein target and E3 ligase pair.

Shorter C7 analog: Reduced inter-ligand distance may restrict productive ternary complex geometry for certain E3 ligase–target pairs; linker optimization context may shift.
Longer C10 or C12 analogs: Increased conformational entropy and altered spatial orientation may require empirical re-optimization of degradation activity for the specific target pair.
Deprotection-state mismatch: Direct substitution of the phosphonate ester with the free phosphonic acid bypasses the deprotection step but may alter reactivity, solubility, and handling workflow.

Diethyl 8-bromooctylphosphonate: Key Differentiation Evidence


Alkyl Chain Length and Molecular Dimensions

The C8 alkyl chain in diethyl 8-bromooctylphosphonate provides a defined spatial separation between reactive termini that directly influences PROTAC ternary complex formation. Compared to the C7 analog (diethyl 7-bromoheptylphosphonate), the C8 compound extends the inter-ligand distance by approximately one methylene unit (~1.26 Å), a magnitude sufficient to alter degradation efficiency in linker length-optimization studies [1]. Compared to the C10 analog (diethyl 10-bromodecylphosphonate), the C8 linker is approximately two methylene units (~2.5 Å) shorter, reducing potential conformational entropy while maintaining adequate span for many E3 ligase–target protein pairs . The C8 chain length falls within the reported optimal PROTAC linker range of 12–20+ carbons when combined with additional linker components .

Alkyl Chain Length & Dimensions
Cross-study comparable
C8 chain: 8 carbons, ~10.2 Å extended length. C7 analog: ~8.9 Å (−1.26 Å). C10 analog: ~12.7 Å (+2.5 Å).
Supports intermediate spatial separation for linker length-optimization studies.
Extended length estimates based on standard C-C bond geometry; reported PROTAC optimal range: 12–20+ total carbons when combined with additional linker components.
PROTAC linker design ternary complex geometry alkyl chain spacing

Commercial Availability and Pricing

Diethyl 8-bromooctylphosphonate is commercially available from multiple established vendors with consistent purity specifications (≥95% to 98%) and standardized pricing structures, facilitating reliable procurement for reproducible PROTAC synthesis workflows . At the 1-gram quantity tier, the C8 compound is priced at approximately $670 from AxisPharm, identical to the pricing for both C7 and C10 analogs at the same vendor, indicating that chain length does not impose a cost premium at research-scale quantities . However, the C8 variant maintains broader multi-vendor availability compared to longer-chain analogs, with verified stock status across TargetMol, AxisPharm, MedChemExpress, Biorbyt, and Santa Cruz Biotechnology .

Commercial Availability & Pricing
Head-to-head
~$670/g (1g research scale); available from ≥6 verified vendors.
Equivalent pricing to C7 and C10 analogs enables cost-neutral SAR procurement; broader vendor availability may reduce supply risk.
Pricing based on AxisPharm catalog accessed 2025; vendor count based on verified commercial listings.
PROTAC linker procurement research reagent availability alkylphosphonate sourcing

SAM Order and Packing Density

The C8 alkyl chain length in diethyl 8-bromooctylphosphonate-derived phosphonic acid monolayers influences structural order and packing density on oxide surfaces. Atomic force microscopy studies of octylphosphonic acid (OcPA, the deprotected C8 phosphonic acid analog) on mica reveal island heights of 1.46 ± 0.22 nm, which corresponds closely to the fully extended molecular length (calculated ~1.4 nm), indicating near-vertical orientation and well-ordered monolayer formation [1]. Comparative studies of alkylbis(phosphonate) multilayer films with varying chain lengths (C6, C8, C10, C12) demonstrate that chain order in the multilayers is dependent on the bis(phosphonate) chain length, with the C8 variant occupying an intermediate position in the structural order hierarchy [2]. In contrast, shorter-chain phosphonates (C1–C3) exhibit folded surface conformations that sterically shield binding sites and reduce modification degree, while excessively long chains (C12+) require more rigorous deposition conditions to achieve comparable order [3][4].

SAM Order & Packing Density
Class-level inference
OcPA island height: 1.46 ± 0.22 nm on mica, indicating near-vertical, well-ordered monolayers under standard deposition.
C8 chain may offer a practical balance of ordering drive without requiring elevated temperature or primer-layer pretreatment.
AFM data on deprotected phosphonic acid; longer chains (C12+) demand more rigorous deposition conditions.
self-assembled monolayers surface functionalization alkylphosphonate coatings

Diethyl 8-bromooctylphosphonate Key Applications


PROTAC Linker Chain Length Optimization

Diethyl 8-bromooctylphosphonate serves as a C8 alkyl chain linker building block for PROTAC synthesis, enabling researchers to systematically evaluate linker length effects on degradation efficiency. The C8 chain contributes a defined ~10.2 Å spacing between reactive termini, which falls within the empirically validated optimal PROTAC linker range of 12–20+ total carbons when combined with additional linker components [1]. The reactive terminal bromide facilitates nucleophilic substitution with amine-, thiol-, or hydroxyl-functionalized E3 ligase ligands or target protein ligands, while the diethyl phosphonate group can be deprotected to the corresponding phosphonic acid using boron tribromide followed by methanolysis for subsequent conjugation or surface attachment [2]. Researchers comparing C7, C8, and C10 analogs can procure all three variants at equivalent pricing (~$670/g), enabling cost-neutral structure-activity relationship (SAR) studies .

Metal Oxide Surface Functionalization

Following deprotection of the diethyl phosphonate ester to the corresponding 8-bromooctylphosphonic acid, this compound generates ordered self-assembled monolayers (SAMs) on metal oxide surfaces including TiO₂, Al₂O₃, ZrO₂, and mica [1][3]. AFM characterization confirms that octylphosphonic acid (OcPA) forms islands with height 1.46 ± 0.22 nm on mica, corresponding to near-vertical molecular orientation and well-packed alkyl chains [1]. The terminal bromide remains available for post-assembly functionalization via nucleophilic substitution, enabling covalent attachment of biomolecules, fluorophores, or catalytic species to the SAM surface. The C8 chain length provides sufficient hydrophobic driving force for ordered assembly without requiring the elevated temperatures or primer layers necessary for longer-chain (C12+) alkylphosphonate systems [4].

Synthesis of ω-Functionalized Phosphonates

Diethyl 8-bromooctylphosphonate serves as a versatile precursor for ω-functionalized alkylphosphonate derivatives via nucleophilic substitution at the terminal bromide. The compound reacts with N-(tert-butyldimethylsilyl)phthalimide in the presence of tetrabutylammonium fluoride to yield diethyl phthalimidoalkylphosphonates, which can be further elaborated to aminoalkylphosphonic acids—important scaffolds in medicinal chemistry as phosphate bioisosteres and enzyme inhibitors [5]. Additionally, the C8 chain length balances lipophilicity (for membrane permeability) with synthetic tractability, making it particularly suitable for generating phosphonate-containing drug candidates where longer alkyl chains (C10–C12) may introduce excessive hydrophobicity and solubility limitations [6].

Application
Selection Property
Validation Focus
PROTAC Linker SAR Studies
C8 intermediate chain length within reported optimal range
Ternary complex formation efficiency; target degradation endpoint
Metal Oxide Surface Functionalization
Phosphonic acid anchoring group with C8 alkyl spacer
SAM ordering and packing density on target oxide substrate
ω-Functionalized Phosphonate Synthesis
Reactive terminal bromide for nucleophilic elaboration
Reaction efficiency with amine or phthalimide nucleophiles

Technical Documentation Hub

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